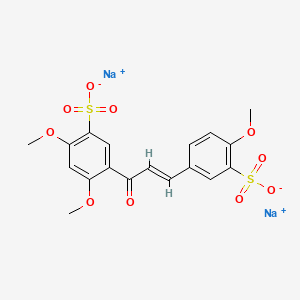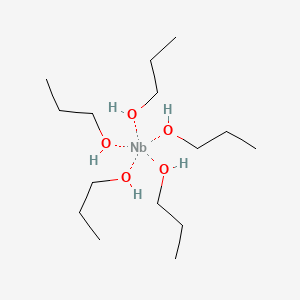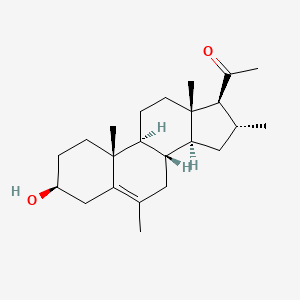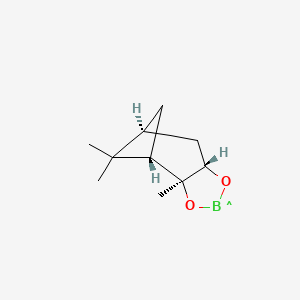
(+)-Pinanaborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Pinaneborane is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a chiral borane reagent derived from pinene, a naturally occurring terpene. This compound is known for its unique structure and reactivity, making it a valuable tool in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-Pinaneborane can be synthesized through several methods. One common approach involves the hydroboration of pinene with borane-dimethyl sulfide complex. The reaction typically occurs under mild conditions, with the borane reagent adding across the double bond of pinene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (+)-pinaneborane may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Pinaneborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It serves as a reducing agent in certain organic transformations.
Substitution: It can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used with (+)-pinaneborane include hydrogen peroxide for oxidation reactions and lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (+)-pinaneborane include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(+)-Pinaneborane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the synthesis of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (+)-pinaneborane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+)-pinaneborane include other chiral boranes such as:
- (-)-Diisopinocampheylborane
- (+)-Diisopinocampheylborane
- Allylboranes
Uniqueness
What sets (+)-pinaneborane apart from these similar compounds is its unique structure derived from pinene, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to induce chirality in target molecules makes it a valuable tool in asymmetric synthesis, providing access to enantiomerically pure products that are crucial in pharmaceuticals and other high-value applications.
Propriétés
Formule moléculaire |
C10H16BO2 |
|---|---|
Poids moléculaire |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10-/m0/s1 |
Clé InChI |
LWAMOOKWTDKVFQ-GHCJXIJMSA-N |
SMILES isomérique |
[B]1O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C |
SMILES canonique |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)

![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
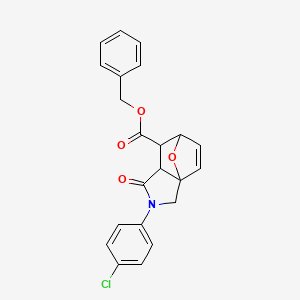
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
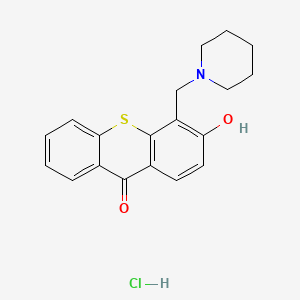
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
